3-Acetyl-quinolizin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetylquinolizin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-6-5-9-4-2-3-7-12(9)11(10)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLKNHWNIMHQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2C=CC=CN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308500 | |
| Record name | 3-Acetyl-4H-quinolizin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-36-9 | |
| Record name | 3-Acetyl-4H-quinolizin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-4H-quinolizin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould–Jacobs Cyclization
The Gould–Jacobs reaction remains a foundational method for synthesizing quinolin-4-one derivatives. This multi-step process begins with the condensation of aniline derivatives 1 and diethyl ethoxymethylidenedimalonate 2 , forming a diester intermediate 3 . Thermal cyclization at >250°C generates a ketene intermediate 4 , which rearranges to yield 4-hydroxy-3-ethoxycarbonylquinoline 5 . Subsequent hydrolysis and decarboxylation produce the quinolin-4-one core 7 . For 3-acetyl substitution, acetyl-containing aniline precursors or post-synthetic acetylation steps are employed. While this method is versatile, its high-temperature requirements often lead to side reactions, limiting yields to 14–40% in analogous systems.
Biere–Seelen Synthesis
Developed in 1979, this approach starts with methyl anthranilate 13 and dimethyl acetylenedicarboxylate 14 , undergoing Michael addition to form enaminoester 15 . Base-mediated cyclization yields diester 16 , which is hydrolyzed regioselectively to monoester 17 (92% yield under basic conditions) or dicarboxylic acid 18 . Thermal decarboxylation of 17 furnishes quinolin-4-one derivatives, with copper-catalyzed variants improving efficiency (52% yield). Introducing acetyl groups at the 3-position requires acetyl-substituted anthranilates or late-stage acetylation.
Cyclization Strategies
Dieckmann Condensation
Dieckmann condensation offers a route to quinolizinones via intramolecular cyclization. Methyl anthranilate 13 reacts with methyl acrylate 20 to form diester 21 , which undergoes base-catalyzed cyclization (NaH) to dihydroquinolinone 22 . Oxidation with chloranil yields quinolin-4-one 23 . This method’s modularity allows acetyl incorporation via acrylate derivatives, though yields remain moderate (50–65%).
Camps Cyclization
Camps’ method cyclizes N-(2-acylaryl)amides 28 through base-catalyzed aldol condensation. Strong bases (e.g., NaOH) promote enolate formation 30 , leading to quinolin-4-one 7 via β-elimination. Using acetyl-containing acylaril amides directly installs the 3-acetyl group, though regioselectivity challenges necessitate careful optimization.
Transition Metal-Catalyzed Approaches
Ring-Closing Metathesis (RCM)
A modern strategy employs RCM for quinolizin-4-ones. 6-Halo-2-pyridones undergo N-alkylation, followed by Stille cross-coupling to install alkenes. Grubbs catalyst-mediated RCM forms the quinolizinone core, with palladium-catalyzed dehydrogenation completing aromatization. This method achieves 60–75% yields and accommodates diverse substituents, including acetyl groups, via tailored alkene precursors.
Decarboxylative Cyclization
Sun et al. developed a metal-free decarboxylative cyclization using isatoic anhydride 49 and 1,3-dicarbonyl compounds 8 . Base-mediated carbanion attack on 49 releases CO₂, forming intermediate 50 , which cyclizes to quinolin-4-one 52 . Acetyl groups are introduced via acetyl-substituted dicarbonyl reagents, enabling mild (80°C, aqueous conditions) and eco-friendly synthesis (85% yield).
Biocatalytic Synthesis
Enzymatic Assembly
A one-pot enzymatic system integrates phenylacetate-CoA ligase (PcPCL), malonyl-CoA ligase (AtMatB), and polyketide synthase (HsPKS3). 2-Pyridylacetic acid and malonic acid are converted to CoA thioesters, which undergo iterative condensation to form 2-hydroxy-4H-quinolizin-4-one scaffolds. Post-synthetic acetylation or using acetyl-containing precursors could yield 3-acetyl derivatives, though this route remains exploratory for the target compound.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Gould–Jacobs | Aniline derivatives | >250°C, multi-step | 14–40 | Broad substrate scope | High temps, low yields |
| Biere–Seelen | Methyl anthranilate | Base-mediated | 52–92 | Regioselective hydrolysis | Requires toxic reagents |
| Dieckmann Condensation | Methyl anthranilate | NaH, chloranil | 50–65 | Modular acrylate coupling | Moderate yields |
| RCM | 6-Halo-2-pyridones | Grubbs catalyst, Pd | 60–75 | Access to diverse substitution patterns | Costly catalysts |
| Decarboxylative | Isatoic anhydride | Aqueous, 80°C | 85 | Eco-friendly, metal-free | Limited to 1,3-dicarbonyl substrates |
| Enzymatic | 2-Pyridylacetic acid | 30–37°C, aqueous | N/A | Sustainable, one-pot | Underexplored for acetyl derivatives |
Chemical Reactions Analysis
Chemical Reactions Involving 3-Acetyl-quinolizin-4-one
The chemical behavior of this compound can be analyzed through various reaction types, including nucleophilic substitutions, cyclizations, and functional group modifications. Below are key reactions associated with this compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are significant for modifying the functional groups attached to the quinolizinone structure.
-
Example Reaction : The reaction of this compound with nucleophiles such as amines or alcohols can lead to the formation of substituted derivatives. For instance, when treated with an amine, it can yield an N-substituted product.
Cyclization Reactions
Cyclization reactions are crucial for constructing complex molecular architectures from simpler precursors.
-
One-Pot Synthesis : A notable method involves the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones from alkynes, yielding products with good selectivity and high efficiency (up to 93% yield). This method utilizes alkyne substrates and demonstrates broad substrate scope, allowing for further modifications on the resulting products .
Enzymatic Reactions
Enzymatic methods have been explored for synthesizing derivatives of this compound, showcasing environmentally friendly approaches.
-
Enzymatic Synthesis : Recent studies have reported the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds using a combination of enzymes such as phenylacetate-CoA ligase and malonyl-CoA synthase. This method not only simplifies the synthetic route but also enhances yields through engineered microorganisms .
Mechanistic Insights
Understanding the mechanisms behind these reactions is essential for optimizing conditions and improving yields.
Mechanism of Nucleophilic Substitution
In nucleophilic substitution reactions involving this compound:
-
The electrophilic carbon in the carbonyl group is attacked by a nucleophile.
-
A tetrahedral intermediate is formed, which subsequently collapses to release a leaving group and form the substituted product.
Mechanism of Cyclization
The cyclization process often involves:
-
Formation of an enolate ion from the acetyl group.
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Nucleophilic attack on an electrophilic center within the molecule or an external electrophile.
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Rearrangement or elimination steps leading to the formation of a cyclic structure.
Enzymatic Pathway
The enzymatic pathways typically involve:
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Formation of acyl-enzyme intermediates.
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Subsequent steps leading to cyclization or functionalization through enzyme catalysis.
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Regeneration of the enzyme active site for continuous catalytic cycles .
Reaction Yields and Conditions
| Reaction Type | Substrate Used | Yield (%) | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Amine (e.g., aniline) | Variable | Solvent (e.g., ethanol), reflux |
| Cyclization | Alkyne | Up to 93% | Mild conditions |
| Enzymatic Synthesis | Malonyl-CoA + Acetate | High | One-pot enzymatic system |
Comparison of Reaction Types
| Reaction Type | Mechanism | Selectivity | Environmental Impact |
|---|---|---|---|
| Nucleophilic Substitution | Electrophilic attack | Moderate | Moderate |
| Cyclization | Enolate formation | High | Low |
| Enzymatic Synthesis | Enzyme catalysis | Very high | Very low |
Scientific Research Applications
Chemical Properties and Structure
3-Acetyl-quinolizin-4-one has the molecular formula and features a fused bicyclic structure that includes a nitrogen atom. The compound is characterized by an acetyl group at the 3-position and a carbonyl group at the 4-position of the quinolizine ring. Its unique structure contributes to its reactivity, allowing it to undergo nucleophilic substitutions and condensation reactions, which are crucial for synthesizing derivatives with enhanced biological activity.
Biological Activities
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : The compound demonstrates cytotoxic effects against several cancer cell lines. Its mechanism often involves inhibiting specific enzymes or interfering with cellular pathways, which highlights its potential as a therapeutic agent in cancer treatment .
Case Studies
- Anticancer Activity : A recent study highlighted that quinolin-4-one derivatives, including this compound, showed promising results in inducing apoptosis in cancer cells. For instance, derivatives exhibited selective cytotoxicity against HepG2 cells, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : Research has documented the effectiveness of this compound against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity with various biological targets, particularly enzymes and receptors. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these interactions at the molecular level. Findings suggest that this compound can effectively bind to specific sites on target proteins, influencing their activity and potentially leading to therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Acetyl-quinolizin-4-one involves its interaction with specific molecular targets and pathways. For example, it selectively activates M1 muscarinic receptors, which play a role in cognitive function and memory . Additionally, the compound inhibits HIV integrase and phosphoinositide-3-kinase, which are crucial enzymes in viral replication and cell signaling pathways, respectively .
Comparison with Similar Compounds
Key Observations :
- Quinolizinone vs. Quinazolinone: Quinolizinone contains a fused 6-6 bicyclic system with one nitrogen, whereas quinazolinone has a 6-5 system with two nitrogens. This difference impacts electron distribution and binding affinity.
Biological Activity
3-Acetyl-quinolizin-4-one is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.
- Molecular Formula : C11H9N1O2
- Molecular Weight : 189.19 g/mol
- CAS Number : 1788-36-9
This compound exhibits its biological effects through various mechanisms:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. It may also inhibit tumor growth by interfering with cell cycle progression.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to the suppression of cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, illustrating its potential therapeutic applications.
Antimicrobial Studies
A study published in Pharmaceutical Biology reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL. The study concluded that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Research
In a recent investigation published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells. The study highlighted the potential of this compound as a lead structure for anticancer drug development.
Comparative Biological Activity Table
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Pharmaceutical Biology |
| Antimicrobial | Escherichia coli | 64 µg/mL | Pharmaceutical Biology |
| Anticancer | MCF-7 (breast cancer) | 25 µM | Journal of Medicinal Chemistry |
| Anticancer | HeLa (cervical cancer) | 30 µM | Journal of Medicinal Chemistry |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 3-Acetyl-quinolizin-4-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, analogous quinoline derivatives are synthesized via Pd-catalyzed cross-coupling or acid-mediated cyclization (e.g., using acetic anhydride as a catalyst) . Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of precursors. Optimization involves iterative testing of these variables, with progress monitored via TLC and HPLC. Final products are characterized by -NMR, -NMR, and ESI-MS to confirm structural integrity .
Q. How should researchers characterize the purity and stability of this compound in experimental settings?
- Methodological Answer : Purity is assessed using HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Stability studies require storage under inert atmospheres (N) at –20°C to prevent degradation. Accelerated stability testing (40°C/75% relative humidity for 14 days) can predict shelf-life. Mass spectrometry (HRMS) and FT-IR verify molecular integrity post-storage .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow hazard codes H303 (harmful if swallowed), H313 (skin contact risk), and H333 (inhalation hazard) . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Conduct risk assessments using SDS guidelines for similar heterocyclic compounds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density and reactive sites. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes). Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Inconsistent bioactivity data may arise from assay variability (e.g., cell line differences) or compound solubility. Use orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols (e.g., CLSI guidelines). Statistical tools like ANOVA identify significant outliers. Replicate studies with rigorously purified batches to confirm reproducibility .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., acetyl group replacement, ring functionalization) .
- Step 2 : Test analogs in dose-response assays (IC/EC) against a target (e.g., kinase inhibition).
- Step 3 : Use QSAR models (e.g., CoMFA) to correlate structural features with activity.
- Table : Example SAR Data
| Analog | Substituent | IC (μM) | LogP |
|---|---|---|---|
| A | -OCH | 0.45 | 2.1 |
| B | -NO | 1.20 | 1.8 |
- Analysis : Hydrophobic substituents (↑LogP) often enhance membrane permeability but may reduce solubility .
Q. What methodologies validate the mechanism of action (MOA) of this compound in cellular assays?
- Methodological Answer : Combine genetic (siRNA knockdown) and pharmacological (inhibitor co-treatment) approaches. For example:
- Hypothesis : Compound X inhibits Protein Kinase Y.
- Test : Compare activity in WT vs. PKY-knockout cells. Use Western blotting to monitor phosphorylation changes. Confirm via SPR (surface plasmon resonance) binding assays .
Data Analysis and Reporting Guidelines
Q. How should raw data from this compound experiments be processed and presented?
- Methodological Answer :
- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) .
- Processed Data : Normalize to controls (e.g., % inhibition vs. vehicle). Use ±SEM for error bars.
- Software : GraphPad Prism for statistical analysis; MestReNova for NMR interpretation .
Q. What criteria determine whether a research question on this compound is scientifically significant?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
